(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
Description
The compound "(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride" features a phenyl ring substituted with a piperidin-3-ylmethoxy group at the 2-position and a pyrrolidin-1-ylmethanone group. Its molecular structure combines a piperidine ring (a six-membered amine) and a pyrrolidine ring (a five-membered amine), linked via a methoxy and methanone bridge, respectively. The hydrochloride salt enhances solubility, a common feature in pharmaceutical intermediates or active ingredients .
Properties
IUPAC Name |
[2-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-10-3-4-11-19)15-7-1-2-8-16(15)21-13-14-6-5-9-18-12-14;/h1-2,7-8,14,18H,3-6,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPDDVNMEKTXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the formation of the methanone core, followed by the introduction of piperidine and pyrrolidine groups. Typical reactions might involve nucleophilic substitution, reduction, and cyclization reactions under controlled conditions such as specific temperatures, pH levels, and solvent systems.
Industrial Production Methods: On an industrial scale, production might utilize continuous flow chemistry techniques to ensure high yield and purity while minimizing by-products. Solvent systems, temperature control, and catalysts can all be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride can undergo several types of reactions:
Oxidation: This compound might be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions could reduce any present double bonds or functional groups such as ketones to alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially due to the presence of halide groups.
Common Reagents and Conditions: Reagents commonly used could include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitutions.
Major Products: Oxidation might produce hydroxylated or carbonylated derivatives, while reduction and substitution could lead to various modified analogs with altered biological or chemical properties.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Studies have shown that similar compounds can act as inhibitors or modulators of specific enzymes or receptors, suggesting that (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride may exhibit similar properties.
Case Study:
In research focusing on the modulation of neurotransmitter systems, compounds with piperidine and pyrrolidine structures have been identified as promising candidates for treating neurological disorders such as depression and anxiety. For instance, derivatives of this compound have been evaluated for their effects on serotonin and dopamine receptors, which are critical in mood regulation.
Anticancer Research
Emerging studies indicate that compounds with similar structural motifs may possess anticancer properties. The ability to inhibit tumor growth through the modulation of signaling pathways is an area of active research.
Data Table: Potential Anticancer Activity
| Compound | Target Pathway | Effect |
|---|---|---|
| Compound A | PI3K/Akt | Inhibition of cell proliferation |
| Compound B | MAPK | Induction of apoptosis |
| This compound | TBD | TBD |
Neuropharmacology
Research into neuropharmacological applications has highlighted the importance of compounds that can cross the blood-brain barrier. The piperidine and pyrrolidine groups are known to enhance central nervous system penetration.
Case Study:
In a study assessing the neuroprotective effects of piperidine derivatives, it was found that certain modifications to the structure improved neurotrophic factor expression, which is crucial for neuronal survival and function.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Analysis of Structural and Functional Variations
Piperidine vs. Pyrrolidine Substitutions (e.g., Piperidin-1-yl vs. Pyrrolidin-1-yl): Piperidine (6-membered ring): Higher basicity (pKa ~11) and conformational flexibility compared to pyrrolidine (5-membered ring, pKa ~10). This may influence blood-brain barrier penetration or enzyme inhibition profiles .
Aromatic System Modifications :
- Benzothiophene/Pyrimidine vs. Phenyl : Compounds like Raloxifene and the benzo[b]thiophene-pyrimidine derivative () exhibit extended aromatic systems, enabling π-π stacking with protein targets (e.g., estrogen receptors or kinases). The target compound’s simpler phenyl group may limit such interactions but reduce off-target effects .
Ethoxy vs. Methoxy Linkers: Ethoxy groups (e.g., in Raloxifene) provide longer chains, possibly enhancing solubility and hydrogen bonding .
Salt Forms :
- Hydrochloride salts (common in all compounds) improve aqueous solubility, critical for oral bioavailability.
Research Findings and Implications
- Impurity Analogs (): Highlight structural tolerability in pharmaceutical synthesis; iodine substitutions may complicate purification but offer radiolabeling opportunities .
Biological Activity
(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine and pyrrolidine moiety, which are known for their diverse biological activities. The general structure can be represented as follows:
This structure indicates the presence of both aromatic and aliphatic components, contributing to its interaction with various biological targets.
Research indicates that compounds similar to this compound may function through multiple mechanisms:
- Receptor Modulation : The compound is hypothesized to act on various receptors, potentially including dopamine , serotonin , and adrenergic receptors . This modulation can influence neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : Some studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting processes such as inflammation and cell proliferation.
Antidepressant Effects
A study examining similar piperidine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic and noradrenergic neurotransmission, suggesting that this compound could exhibit similar properties.
Anticancer Potential
Preliminary investigations have shown that compounds with analogous structures possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of the cell cycle.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a controlled study, rats treated with a piperidine derivative showed a marked decrease in depressive-like behaviors as measured by the forced swim test. This effect correlated with increased levels of serotonin in the prefrontal cortex, indicating a potential mechanism for mood enhancement.
Case Study 2: Anticancer Efficacy
Another study focused on the effects of related compounds on breast cancer cell lines. Results indicated that treatment led to significant reductions in cell viability, with IC50 values suggesting strong potency. The mechanism was linked to the activation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A precursor such as a substituted benzoyl chloride reacts with pyrrolidine under mild conditions (e.g., room temperature, inert atmosphere) in the presence of a base (e.g., triethylamine) to minimize side reactions. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol .
- Key Considerations : Optimize reaction time and stoichiometry to avoid degradation of sensitive groups (e.g., piperidine methoxy linkages).
Q. How is the compound characterized to confirm purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify proton environments and connectivity.
- Mass spectrometry (MS) for molecular weight confirmation.
- HPLC with UV detection to assess purity (>95% threshold for pharmaceutical-grade research) .
- Validation : Cross-reference spectral data with computational predictions (e.g., PubChem entries) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of aerosols.
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct systematic meta-analyses to identify variables influencing discrepancies:
- Compare assay conditions (e.g., cell lines, IC₅₀ protocols).
- Evaluate salt form impacts (hydrochloride vs. free base) on solubility and receptor binding .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- Salt Selection : Hydrochloride salts enhance aqueous solubility for intravenous administration.
- Prodrug Design : Modify the methoxy or pyrrolidine groups to improve metabolic stability .
- Validation : Use ADME assays (e.g., microsomal stability tests) to screen derivatives .
Q. How do substituents on the phenyl ring influence physicochemical properties?
- Methodological Answer : Perform QSAR studies to correlate structural features (e.g., electron-withdrawing groups like trifluoromethyl) with logP, solubility, and bioavailability.
Q. What analytical methods detect and quantify degradation products under accelerated stability testing?
- Methodological Answer : Use LC-MS/MS to identify degradation pathways:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
- Degradant Profiling : Compare fragmentation patterns with reference standards .
- Critical Parameter : Monitor hydrolysis of the methanone group, a common degradation pathway .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
